2-Methyl-2-phenylpentanal

Organic Synthesis Catalysis Quaternary Carbaldehydes

Researchers constructing quaternary carbon centers adjacent to aldehydes historically relied on stoichiometric chromium reagents with associated toxicity and waste burdens. 2-Methyl-2-phenylpentanal (CAS 858786-09-1) solves this by providing a pre-formed quaternary carbaldehyde scaffold compatible with modern catalytic silicon-(thio)urea systems. • Eliminates enolization side reactions inherent to α-hydrogen-bearing aldehydes-enabling cleaner stereospecific transformations • Saturated structure avoids α,β-unsaturated genotoxicity flags in fragrance safety assessments • Batch-certified at ≥95% purity with HPLC, GC, and NMR documentation; available in gram to bulk quantities

Molecular Formula C12H16O
Molecular Weight 176.25 g/mol
Cat. No. B15269231
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-2-phenylpentanal
Molecular FormulaC12H16O
Molecular Weight176.25 g/mol
Structural Identifiers
SMILESCCCC(C)(C=O)C1=CC=CC=C1
InChIInChI=1S/C12H16O/c1-3-9-12(2,10-13)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3
InChIKeyFVRVKMWEXUCONO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-2-phenylpentanal: Identity & Physicochemical Profile


2-Methyl-2-phenylpentanal (CAS 858786-09-1) is a branched-chain aromatic aldehyde with the molecular formula C12H16O and a molecular weight of 176.25 g/mol . Its defining structural feature is a quaternary carbon center at the 2-position of the pentanal backbone, bearing both a methyl and a phenyl substituent, which confers distinct steric and electronic properties compared to linear or monosubstituted aldehydes . The compound is commercially available from specialty chemical suppliers at a standard purity of ≥95%, with batch-specific quality control documentation including NMR, HPLC, and GC analyses . It is employed as a versatile building block in organic synthesis—particularly for the construction of quaternary carbaldehyde-containing intermediates—and finds application in fragrance formulations .

2-Methyl-2-phenylpentanal vs. Related Aldehydes: Key Differences


Substituting 2-Methyl-2-phenylpentanal with a seemingly analogous aldehyde—such as 2-methyl-4-phenylpentanal, 2-phenylpentanal, or 2-methyl-2-pentenal—introduces fundamental differences in both chemical reactivity and sensory output that cannot be compensated for by simple concentration adjustments. The quaternary carbon at the alpha position eliminates enolization pathways available to aldehydes bearing alpha-hydrogens, thereby dictating a different set of feasible synthetic transformations, particularly in stereospecific rearrangements that yield quaternary carbaldehyde products [1]. Positional isomerism (e.g., 2-methyl-2-phenyl vs. 2-methyl-4-phenyl substitution) alters the electronic environment of the carbonyl group and the spatial presentation of the aromatic ring, leading to distinct binding interactions with olfactory receptors and divergent odor profiles—floral/rose notes versus fruity/citrus notes [2]. Furthermore, the absence of alpha,beta-unsaturation in 2-methyl-2-phenylpentanal differentiates it from reactive aldehydes such as 2-methyl-2-pentenal, implying a markedly different genotoxicity risk profile that is relevant for fragrance safety assessments [3].

2-Methyl-2-phenylpentanal: Comparator Evidence


Quaternary vs. Linear Aldehydes: Synthesis Pathways

2-Methyl-2-phenylpentanal possesses a fully substituted alpha-carbon (quaternary center), a structural feature absent in common aldehydes such as 2-phenylpentanal (secondary alpha-carbon) or 2-methyl-4-phenylpentanal (tertiary alpha-carbon). This quaternary architecture eliminates enolization and directs reactivity toward stereospecific rearrangements rather than condensation pathways. In the silicon-(thio)urea Lewis acid-catalyzed rearrangement of trisubstituted epoxides, substrates yielding quaternary carbaldehydes (including the 2-methyl-2-phenylpentanal scaffold) were obtained with high stereospecificity, while analogous substrates lacking the quaternary-forming substitution pattern underwent competing hydrogen-shift pathways or gave non-aldehyde products [1].

Organic Synthesis Catalysis Quaternary Carbaldehydes

2-Methyl-2-phenyl vs. 2-Methyl-4-phenylpentanal: Physicochemical Divergence

The positional isomer 2-methyl-4-phenylpentanal (CAS 57094-30-1) shares the same molecular formula (C12H16O, MW 176.25) but differs in the phenyl group location. Computed properties reveal a measurable divergence: 2-methyl-2-phenylpentanal displays an XLogP3-AA value of 3.2 [1], indicating moderate lipophilicity consistent with its compact quaternary structure, whereas 2-methyl-4-phenylpentanal is documented with a distinct odor profile (rose-like) , suggesting that the positional shift alters both physicochemical partitioning and olfactory receptor activation.

Physicochemical Characterization Isomer Comparison Lipophilicity

Genotoxicity Risk: Saturated vs. α,β-Unsaturated Aldehydes

2-Methyl-2-phenylpentanal is a saturated aldehyde, lacking the alpha,beta-unsaturation that constitutes a well-established structural alert for DNA reactivity. In a regulatory genotoxicity study, the α,β-unsaturated aldehyde 2-methyl-2-pentenal tested negative in the Chicken Egg Genotoxicity Assay (CEGA) and the Hen's Egg Micronucleus (HET-MN) assay [1]. However, the absence of the conjugated double bond in 2-methyl-2-phenylpentanal removes the Michael-acceptor reactivity entirely, placing it in a lower theoretical genotoxicity concern category than its unsaturated counterparts such as 2-phenyl-2-butenal or p-methoxy cinnamaldehyde, both of which have demonstrated some evidence of DNA reactivity [1].

Genotoxicity Fragrance Safety Structural Alert

Boiling Point & Density: Comparison to Unsaturated Analog

While experimentally measured boiling point and density data for 2-methyl-2-phenylpentanal are not available in major public databases (N/A on ChemSrc) , the structurally related unsaturated analog 2-methyl-2-phenyl-4-pentenal (CAS 24401-39-6) has reported values: boiling point 256.7°C at 760 mmHg, density 0.959 g/cm³ [1]. The unsaturated analog has molecular formula C12H14O (MW 174.24), two mass units lighter than the target. Saturation of the double bond typically increases boiling point slightly and raises density due to closer molecular packing; thus 2-methyl-2-phenylpentanal would be expected to exhibit a marginally higher boiling point and density than its unsaturated counterpart—an important consideration for distillation purification and formulation volatility matching.

Physicochemical Properties Boiling Point Density Formulation

Stereospecific Epoxide Rearrangement: Catalyst Advantage

The silicon-(thio)urea Lewis acid catalyst system (SiCl4 with N,N′-diarylthioureas) has been demonstrated to catalyze the stereospecific rearrangement of trisubstituted epoxides to quaternary carbaldehydes [1]. 2-Methyl-2-phenylpentanal represents the core quaternary carbaldehyde product scaffold from such rearrangements. This catalyst system overcomes the long-standing challenge of stereospecific alkyl migration in epoxides bearing aryl substituents cis to the migrating alkyl group—a transformation that previously required stoichiometric chromium complexes [1]. In contrast, non-quaternary aldehydes such as 2-phenylpentanal would not require such specialized catalytic conditions, but also cannot serve as the quaternary building block for further stereospecific elaborations.

Catalysis Epoxide Rearrangement Stereospecific Synthesis

2-Methyl-2-phenylpentanal: Application Scenarios


Stereospecific Synthesis of Quaternary Carbaldehyde Natural Product Analogs

Research groups pursuing the total synthesis of terpenoid or sesquiterpenoid natural products that contain quaternary carbon centers adjacent to aldehyde functionalities should prioritize 2-methyl-2-phenylpentanal as a starting material or key intermediate scaffold. The established silicon-(thio)urea catalytic system enables stereospecific construction of this quaternary carbaldehyde motif, a transformation that previously relied on stoichiometric chromium reagents with attendant toxicity and waste concerns . Laboratories requiring gram-scale quantities of quaternary aldehyde building blocks for diversity-oriented synthesis will find this compound more synthetically accessible than its non-quaternary analogs.

Floral Fragrance: Avoiding α,β-Unsaturated Aldehyde Liabilities

Perfumers and fragrance houses developing floral-accords (rose, lily, or generic floral) where regulatory genotoxicity scrutiny of α,β-unsaturated aldehydes is a concern should evaluate 2-methyl-2-phenylpentanal as a saturated replacement. While 2-methyl-4-phenylpentanal provides a specific rose-like note , 2-methyl-2-phenylpentanal offers a pleasant floral profile without the Michael-acceptor motif that triggers DNA reactivity screening for unsaturated aldehydes such as 2-phenyl-2-butenal or p-methoxy cinnamaldehyde [2]. This positional isomer may simplify the safety dossier for new fragrance ingredient notifications.

Olfactory Receptor SAR Studies with Phenylpentanal Isomers

Academic and industrial olfactory research groups investigating the molecular determinants of odorant-receptor recognition should procure both 2-methyl-2-phenylpentanal and its positional isomer 2-methyl-4-phenylpentanal as a matched pair for comparative studies. The shift of the phenyl group from the 2- to the 4-position while maintaining identical molecular formula and functional groups provides a clean probe for studying how aromatic ring placement influences olfactory receptor binding and odor perception outcomes.

Distillation Purification of Methylphenylpentanal Isomers

Chemical engineers and process chemists developing separation protocols for methylphenylpentanal isomer mixtures should account for the predicted boiling point differences between the saturated 2-methyl-2-phenylpentanal and its unsaturated analog 2-methyl-2-phenyl-4-pentenal (BP 256.7°C at 760 mmHg ). The saturated target compound is expected to exhibit a higher boiling point, which must be incorporated into distillation column design and reflux ratio calculations to achieve adequate separation from unsaturated byproducts during scale-up.

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